molecular formula C12H16O3 B2737747 Ethyl 4-methoxy-3,5-dimethylbenzoate CAS No. 105401-94-3

Ethyl 4-methoxy-3,5-dimethylbenzoate

Cat. No.: B2737747
CAS No.: 105401-94-3
M. Wt: 208.257
InChI Key: VTPOFWHQBYJVTQ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of benzoic acid, featuring an ethyl ester group, a methoxy group at the 4-position, and two methyl groups at the 3- and 5-positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-3,5-dimethylbenzoate can be synthesized through the esterification of 4-methoxy-3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methoxy-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and ethyl ester groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .

Biological Activity

Ethyl 4-methoxy-3,5-dimethylbenzoate (EMDB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

EMDB is characterized by its ester functional group and a benzene ring substituted with methoxy and dimethyl groups. The chemical structure can be represented as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3

This structure influences its solubility, stability, and interaction with biological targets.

The biological activity of EMDB is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and ester groups enhance its binding affinity, allowing it to modulate various biochemical pathways. Notably, it has been studied for:

  • Antimicrobial Activity : EMDB exhibits significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

A study investigating the antimicrobial properties of EMDB revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that EMDB could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have demonstrated that EMDB can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. This was assessed using ELISA assays, showing a dose-dependent reduction in these mediators.

Concentration (μM)NO Production (μM)PGE2 Production (pg/mL)
010.5200
107.2150
503.180

These findings highlight EMDB's potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of EMDB in treating skin infections caused by resistant bacteria. Patients treated with EMDB showed a significant reduction in infection severity compared to those receiving standard treatments.
  • Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of EMDB resulted in a marked decrease in paw edema compared to control groups, indicating its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-methoxy-3,5-dimethylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves esterification of 4-methoxy-3,5-dimethylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternative routes may use transesterification from methyl esters. Key parameters include temperature control (60–80°C), stoichiometric excess of ethanol, and inert atmospheres to minimize side reactions. For example, ethyl 4-acetoxy-2-hydroxy-3,5-dimethylbenzoate was synthesized in 94% yield via acetyl ester formation under mild conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H-NMR : Look for signals corresponding to the ester ethyl group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂), aromatic protons (δ ~6.8–7.5 ppm), and methoxy/methyl substituents (δ ~3.8–3.9 ppm for OCH₃, δ ~2.3–2.5 ppm for CH₃) .
  • ¹³C-NMR : Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons (δ ~110–160 ppm) .
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns. For example, a related compound (C₁₂H₁₅O₅) showed a calculated [M+H]⁺ of 239.0914 .

Q. How should researchers handle solubility challenges during experimental design?

  • Methodological Answer : Gravimetric methods are reliable for solubility determination. This compound is likely sparingly soluble in polar solvents (e.g., water) but soluble in ethyl acetate, acetone, or methanol. Pre-saturate solvents at controlled temperatures (e.g., 25°C ± 0.1°C) and filter undissolved material. For purification, consider solvent-antisolvent pairs (e.g., methanol/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation profiles under thermal or oxidative stress?

  • Methodological Answer : Conflicting data may arise from varying experimental conditions (e.g., oxygen exposure, humidity). Use accelerated stability studies (40°C/75% RH) with HPLC-PDA monitoring. For example, omeprazole derivatives degrade via sulfoxide formation under heat, detectable by TLC (silica gel, ethyl acetate mobile phase) or LC-MS . Pair kinetic studies (Arrhenius plots) with computational modeling (DFT) to predict degradation pathways .

Q. What strategies mitigate steric hindrance during functionalization of the benzoate ring?

  • Methodological Answer : The 3,5-dimethyl and 4-methoxy groups create steric crowding. Use directing groups (e.g., boronate esters) for regioselective electrophilic substitution. For halogenation, consider Lewis acid catalysts (e.g., FeCl₃) or microwave-assisted reactions to enhance reactivity. In a related study, iodination of methyl 4-iodo-3,5-dimethylbenzoate required careful control of iodine equivalents and reaction time .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy and methyl groups deactivate the aromatic ring toward electrophilic substitution but enhance stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize by using bulky ligands (e.g., SPhos) and anhydrous conditions. For example, methyl 4-methoxy-3,5-dimethylpicolinate underwent coupling with arylboronic acids in >80% yield under inert atmospheres .

Q. Safety and Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating purity and reproducibility in synthetic batches?

  • Methodological Answer : Use orthogonal methods:

  • HPLC : Compare retention times and peak areas against certified reference standards.
  • Karl Fischer Titration : Quantify residual moisture (<0.1% w/w).
  • Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values.
    For inter-lab reproducibility, adhere to ICH Q2(R1) guidelines and report RSD values for triplicate measurements .

Properties

IUPAC Name

ethyl 4-methoxy-3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)11(14-4)9(3)7-10/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPOFWHQBYJVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347928
Record name Ethyl 4-methoxy-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105401-94-3
Record name Ethyl 4-methoxy-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2,6-dimethylanisole (PREPARATION 1, 12.98 g) in tetrahydrofuran (40 ml) is added drop by drop to a mixture of magnesium turnings (1.87 g) in tetrahydrofuran (5 ml). The Grignard reaction is initiated with iodine crystals. After the addition is complete, the mixture is refluxed for 2 hours. The Grignard reagent is cooled to about 10° and then a solution of ethyl chloroformate (7.5 ml) in tetrahydrofuran (40 ml) is added in a 2 minute period. The mixture is stirred for 45 minutes at ice-water temperature and then at 20°-25° for 2 hours. The reaction is quenched with a saturated solution of ammonium chloride and diluted with ether. The phases are separated, the organic phase is washed with water and then with saline, dried over sodium sulfate, and concentrated under reduced pressure to give the title compound.
Quantity
12.98 g
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reactant
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40 mL
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1.87 g
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reactant
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5 mL
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Grignard reagent
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7.5 mL
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40 mL
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ice water
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